molecular formula C18H24BrNO2 B144547 5-Bromo-1H-indol-3-yl decanoate CAS No. 133950-71-7

5-Bromo-1H-indol-3-yl decanoate

Cat. No. B144547
M. Wt: 366.3 g/mol
InChI Key: MSQDUIOYSURQKS-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-yl decanoate is a derivative of indole, a heterocyclic compound with a structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position of the indole ring and a decanoate ester group at the 3-position indicates that this compound may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of bromo-indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further modified to access different bromoindole derivatives . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the conversion of 5-bromoindazole-3-carboxylic acid methylester through N1-arylation and subsequent reaction with thionyl chloride and diethylamine . These methods demonstrate the versatility of bromoindole synthesis, which could be adapted for the synthesis of 5-Bromo-1H-indol-3-yl decanoate.

Molecular Structure Analysis

The molecular structure of bromoindole derivatives can be characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction. For example, the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was determined and analyzed using Hirshfeld surface analysis to evaluate intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated by spectroscopic methods and X-ray diffraction, revealing details such as bond lengths and angles .

Chemical Reactions Analysis

Bromoindole derivatives can participate in various chemical reactions. For instance, photochemical reactions between 5-bromo-1,3-dimethyluracils and indoles can yield photoadducts, indicating the potential for photochemical coupling in the presence of appropriate reactants . Additionally, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution reactions, demonstrating the reactivity of the bromoindole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole derivatives can be influenced by their molecular structure. For example, the title compound in one study, 5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one, exhibits a slightly twisted dihydroindolone unit and extended n-decyl chains, which form hydrophobic regions and interact through hydrogen bonds and C–Br...π(ring) interactions . These structural features can affect properties such as solubility, melting point, and stability. The thermal stability of bromoindole derivatives can also be significant, as one compound demonstrated good thermal stability up to 215°C .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research by Barakat et al. (2017) on a compound structurally related to 5-Bromo-1H-indol-3-yl decanoate, demonstrated its application in understanding intermolecular interactions through crystal structure and Hirshfeld surface analysis. This study highlights the compound's utility in analyzing short intermolecular connections and evaluating atom-to-atom interaction percentages, crucial for the design of molecular materials with specific properties (Barakat et al., 2017).

Antimicrobial Activity

Mageed et al. (2021) explored the antimicrobial activity of new heterocyclic compounds derived from a similar bromo-indole structure. The study discovered high antibacterial activity in the synthesized derivatives, indicating potential for pharmaceutical applications as novel antimicrobial agents (Mageed et al., 2021).

Organic Synthesis and Drug Development

The synthesis of novel compounds from 5-Bromo-1H-indol-3-yl derivatives has been a focal point for developing potential therapeutic agents. Nazir et al. (2018) reported the synthesis of indole-based oxadiazole scaffolds with potent urease inhibitory activity. Their research demonstrates the compound's relevance in drug discovery, particularly for treatments targeting specific enzyme inhibition (Nazir et al., 2018).

Improved Synthesis Processes

Shashikumar et al. (2010) developed an improved synthesis process for a key intermediate related to naratriptan hydrochloride, used in migraine treatment. This work emphasizes the compound's role in streamlining synthesis pathways for important pharmaceuticals (Shashikumar et al., 2010).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) investigated chiral Schiff bases derived from a bromo-indole structure for their corrosion inhibition behavior on carbon steel. Their findings suggest applications in protecting metals from corrosion in acidic environments, highlighting the compound's utility beyond biological applications (Vikneshvaran & Velmathi, 2019).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-1H-indol-3-yl decanoate was not found, general precautions for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions of research on 5-Bromo-1H-indol-3-yl decanoate and related compounds could involve further exploration of their biological activities and therapeutic possibilities . Additionally, the development of novel methods of synthesis could be an area of interest .

properties

IUPAC Name

(5-bromo-1H-indol-3-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDUIOYSURQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564413
Record name 5-Bromo-1H-indol-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indol-3-yl decanoate

CAS RN

133950-71-7
Record name 5-Bromo-1H-indol-3-yl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133950-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indol-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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